Cas no 1196152-93-8 (1-bromo-6-(trifluoromethyl)isoquinoline)

1-bromo-6-(trifluoromethyl)isoquinoline structure
1196152-93-8 structure
商品名:1-bromo-6-(trifluoromethyl)isoquinoline
CAS番号:1196152-93-8
MF:C10H5BrF3N
メガワット:276.052612066269
MDL:MFCD13190253
CID:2853785
PubChem ID:72212665

1-bromo-6-(trifluoromethyl)isoquinoline 化学的及び物理的性質

名前と識別子

    • 1-bromo-6-(trifluoromethyl)isoquinoline
    • AKOS037644262
    • MFCD13190253
    • 1196152-93-8
    • K10136
    • EN300-398046
    • AB70066
    • AS-49717
    • DTXSID801277840
    • MDL: MFCD13190253
    • インチ: 1S/C10H5BrF3N/c11-9-8-2-1-7(10(12,13)14)5-6(8)3-4-15-9/h1-5H
    • InChIKey: PWSKOPQZIJYYOI-UHFFFAOYSA-N
    • ほほえんだ: C1(Br)C2=C(C=C(C(F)(F)F)C=C2)C=CN=1

計算された属性

  • せいみつぶんしりょう: 274.95575g/mol
  • どういたいしつりょう: 274.95575g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 12.9Ų

1-bromo-6-(trifluoromethyl)isoquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB511064-250 mg
1-Bromo-6-(trifluoromethyl)isoquinoline; .
1196152-93-8
250mg
€518.20 2023-06-14
eNovation Chemicals LLC
Y1050557-100mg
1-BROMO-6-(TRIFLUOROMETHYL)ISOQUINOLINE
1196152-93-8 95%
100mg
$220 2025-02-26
Enamine
EN300-398046-0.25g
1-bromo-6-(trifluoromethyl)isoquinoline
1196152-93-8
0.25g
$946.0 2023-03-02
Enamine
EN300-398046-2.5g
1-bromo-6-(trifluoromethyl)isoquinoline
1196152-93-8
2.5g
$2014.0 2023-03-02
abcr
AB511064-1 g
1-Bromo-6-(trifluoromethyl)isoquinoline; .
1196152-93-8
1g
€1213.80 2023-06-14
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R148479-1g
1-bromo-6-(trifluoromethyl)isoquinoline
1196152-93-8 98%
1g
¥5941 2023-09-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R148479-250mg
1-bromo-6-(trifluoromethyl)isoquinoline
1196152-93-8 98%
250mg
¥2289 2023-09-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00920368-100mg
1-Bromo-6-(trifluoromethyl)isoquinoline
1196152-93-8 98%
100mg
¥1305.0 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2550-10G
1-bromo-6-(trifluoromethyl)isoquinoline
1196152-93-8 95%
10g
¥ 18,711.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2550-250MG
1-bromo-6-(trifluoromethyl)isoquinoline
1196152-93-8 95%
250MG
¥ 1,498.00 2023-04-03

1-bromo-6-(trifluoromethyl)isoquinoline 関連文献

1-bromo-6-(trifluoromethyl)isoquinolineに関する追加情報

1-bromo-6-(trifluoromethyl)isoquinoline and Its Role in Modern Pharmaceutical Research

1-bromo-6-(trifluoromethyl)isoquinoline (CAS No. 1196152-93-8) is a synthetic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural characteristics and potential therapeutic applications. This molecule belongs to the class of isoquinoline derivatives, which are well-established scaffolds in drug discovery for their ability to modulate biological targets such as kinases, ion channels, and G-protein-coupled receptors. The trifluoromethyl group at the 6-position and the bromine atom at the 1-position contribute to the compound's enhanced metabolic stability and improved bioavailability, making it a promising candidate for further development in antitumor and anti-inflammatory therapies.

Recent studies have highlighted the importance of structure-activity relationship (SAR) analysis in optimizing the pharmacological properties of 1-bromo-6-(trifluoromethyl)isoquinoline. For instance, a 2023 publication in *Journal of Medicinal Chemistry* demonstrated that the trifluoromethyl substitution significantly enhances the compound's ability to inhibit the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade involved in cell proliferation and survival. This finding aligns with broader trends in drug development, where fluorine-containing molecules are increasingly favored for their improved lipophilicity and metabolic resistance.

The synthesis of 1-bromo-6-(trifluoromethyl)isoquinoline typically involves multistep organic reactions, including electrophilic aromatic substitution and fluorination processes. A 2022 study in *Organic & Biomolecular Chemistry* reported a novel catalytic approach using palladium-based catalysts to achieve high-yield bromination of the isoquinoline ring, reducing the number of synthetic steps required. This advancement underscores the growing importance of green chemistry principles in the production of complex pharmaceutical intermediates, as highlighted by the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

1-bromo-6-(trifluoromethyl)isoquinoline has also been explored as a prodrug precursor for targeting cancer-related pathways. In a 2023 clinical trial published in *Cancer Research*, researchers demonstrated that the compound could be selectively activated in tumor microenvironments through enzymatic cleavage of the bromine atom, releasing an active metabolite with potent apoptotic activity. This mechanism of action is particularly relevant in the context of precision oncology, where the ability to deliver therapeutic agents specifically to malignant cells is a key challenge.

Another area of interest is the anti-inflammatory potential of 1-bromo-6-(trifluoromethyl)isoquinoline. A 2024 study in *Bioorganic & Medicinal Chemistry* revealed that the compound exhibits selective inhibition of NF-κB signaling, a pathway central to the regulation of inflammatory responses. This property makes the molecule a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The study also emphasized the importance of computational modeling in predicting the compound's interactions with cytoplasmic proteins, a critical step in the drug discovery pipeline.

From a synthetic chemistry perspective, the trifluoromethyl group in 1-bromo-6-(trifluoromethyl)isoquinoline presents unique challenges due to its high electron-withdrawing nature. However, recent advancements in fluorine chemistry have enabled the development of more efficient methods for incorporating this functional group into complex molecular frameworks. A 2023 review in *Chemical Reviews* discussed the role of fluorinated compounds in enhancing the potency and selectivity of pharmaceutical agents, further validating the significance of 1-bromo-6-(trifluoromethyl)isoquinoline in this context.

The pharmacokinetic profile of 1-bromo-6-(trifluoromethyl)isoquinoline is another area of active research. Studies have shown that the bromine atom contributes to the compound's hydrophobicity, which can influence its absorption, distribution, and elimination in vivo. A 2024 study in *Drug Metabolism and Disposition* used in vivo animal models to demonstrate that the compound exhibits extended half-life and low hepatic metabolism, which are desirable attributes for chronic disease management. These findings are particularly relevant given the increasing focus on oral formulations in modern drug development.

Despite its promising properties, 1-bromo-6-(trifluoromethyl)isoquinoline faces challenges related to toxicity and side effects. A 2023 safety evaluation in *Toxicological Sciences* reported that the compound exhibited low acute toxicity in rodent models, but further studies are needed to assess its long-term safety in humans. This highlights the importance of preclinical testing and regulatory compliance in the development of new pharmaceutical agents, as emphasized by the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.

In conclusion, 1-bromo-6-(trifluoromethyl)isoquinoline (CAS No. 1196152-93-8) represents a valuable example of how fluorinated and halogenated compounds can be leveraged to improve the therapeutic potential of pharmaceutical agents. Its unique structural features and diverse biological activities make it a compelling candidate for further research in oncology, inflammation, and metabolic disorders. As the field of drug discovery continues to evolve, the continued exploration of 1-bromo-6-(trifluoromethyl)isoquinoline and similar compounds will likely play a critical role in advancing personalized medicine and targeted therapies.

For researchers and pharmaceutical professionals seeking to explore the potential of 1-bromo-6-(trifluoromethyl)isoquinoline, access to high-quality reagents and validated analytical methods is essential. Companies specializing in organic synthesis and pharmaceutical intermediates can provide the necessary tools and expertise to support drug development efforts. Additionally, collaboration with academic institutions and regulatory bodies will be crucial in navigating the complexities of clinical translation and market approval for this and similar compounds.

As the demand for innovative therapeutics grows, the role of 1-bromo-6-(trifluoromethyl)isoquinoline in the pharmaceutical industry is expected to expand. Continued investment in research and development and the application of advanced technologies such as artificial intelligence and high-throughput screening will be key to unlocking the full potential of this molecule. The future of drug discovery may well depend on the ability to harness the unique properties of 1-bromo-6-(trifluoromethyl)isoquinoline and similar compounds in the pursuit of improved patient outcomes.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1196152-93-8)1-bromo-6-(trifluoromethyl)isoquinoline
A996139
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):174.0/275.0/714.0